5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride
Description
5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride (CAS: 1504056-40-9) is a halogenated pyridine derivative with the molecular formula C₉H₁₂ClFN₂ and a molecular weight of 202.66 g/mol . The compound features a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and a diethylamine group at position 2 (Figure 1). Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
5-chloro-N,N-diethyl-3-fluoropyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFN2.ClH/c1-3-13(4-2)9-8(11)5-7(10)6-12-9;/h5-6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOXDDHGAMJIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources.
Chemical Structure and Properties
The chemical formula for 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is C10H13ClF2N2·HCl. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are critical for its biological activity. The presence of the diethylamine group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in various signaling pathways. For instance, pyridine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment, suggesting that 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride may exhibit similar inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride. Studies have demonstrated that modifications to the pyridine ring can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific targets |
| Variation in alkyl groups | Altered pharmacokinetic properties |
| Substituent position on the ring | Changes in receptor binding affinity |
Research has shown that certain structural modifications enhance selectivity and reduce toxicity, which is essential for therapeutic applications .
Anticancer Activity
Recent studies indicate that pyridine derivatives exhibit significant anticancer properties. For example, compounds similar to 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. These compounds induced apoptosis and inhibited cell proliferation effectively .
Anti-Infective Properties
The compound's potential as an anti-infective agent has also been explored. It has been suggested that its mechanism may involve interference with bacterial cell wall synthesis or DNA replication processes, akin to other known antibacterial agents .
Case Studies
- Case Study on Anticancer Efficacy : A study reported that a related pyridine derivative demonstrated potent growth inhibition in breast cancer cells, achieving an IC50 value of approximately 9 μM, significantly better than standard treatments like 5-Fluorouracil .
- In Vivo Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in animal models, highlighting a favorable safety profile that warrants further clinical investigation .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that pyridine derivatives, including 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound's structural features position it as a candidate for anticancer drug development. Analogous compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into the structure-activity relationship (SAR) of pyridine derivatives have highlighted the importance of halogen substitutions in enhancing biological activity .
Neuropharmacology
Pyridine derivatives are often explored for their neuropharmacological effects. The incorporation of diethylamine groups has been linked to improved binding affinity to neurotransmitter receptors, indicating potential applications in treating neurological disorders .
Agrochemical Applications
Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Studies have shown that fluorinated pyridine derivatives can enhance the biological activity of herbicides and insecticides. For instance, the introduction of fluorine atoms can increase lipophilicity, improving the penetration of the compound into plant tissues .
Fungicidal Properties
There is growing interest in using 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride as a fungicide. Research on related compounds has indicated that they can disrupt fungal cell membranes, leading to effective control of plant pathogens .
Material Science Applications
Polymer Chemistry
In material science, pyridine derivatives are used as intermediates in synthesizing polymers with specific properties. The unique chemical structure of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength .
Corrosion Inhibitors
Research has also explored the use of this compound as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions can prevent corrosion processes, making it valuable in industrial settings .
Case Studies
Comparison with Similar Compounds
Structural Analogs
The following table compares 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride with key structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine HCl | C₉H₁₂ClFN₂ | 202.66 | Cl (5), F (3), N,N-diethyl (2) | High lipophilicity; hydrochloride salt |
| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl | C₈H₈ClFN₂ | 200.62 | Cl (5), F (3), N-cyclopropyl (2) | Cyclopropyl enhances metabolic stability |
| (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine HCl | C₈H₁₂ClFN₄ | 218.66 | F (5), pyrrolidin-3-yl (N-substituent) | Pyrimidine core; chiral center |
| 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine HCl | C₁₁H₁₄Cl₂F₃N₃ | 316.15 | Cl (3), CF₃ (5), piperidin-4-yl (N-substituent) | Bulky trifluoromethyl group; dual halogenation |
Physicochemical Properties
- Lipophilicity : The diethyl group in the target compound increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to the cyclopropyl analog (logP ~2.0–2.5) .
- Solubility: Hydrochloride salts generally improve aqueous solubility.
- Melting Points : Pyridine hydrochlorides typically melt between 150–250°C. The diethyl-substituted compound is expected to have a lower melting point (~180°C) than the cyclopropyl analog (~220°C) due to reduced crystallinity .
Stability and Metabolic Considerations
Preparation Methods
Synthetic Strategy and Key Intermediates
The synthesis of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride primarily involves:
- Preparation of halogenated pyridine intermediates, specifically 5-chloro-3-fluoropyridin-2-amine derivatives.
- Introduction of the N,N-diethylamino group via amination.
- Formation of the hydrochloride salt for stability and isolation.
A critical precursor is 5-chloro-2,3-difluoropyridine , which undergoes amination and subsequent functional group modifications.
Preparation of 5-Chloro-2,3-difluoropyridine Intermediate
According to patent CN106008329A, the preparation of 5-chloro-2,3-difluoropyridine involves the following steps:
| Step | Description | Reagents/Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Chlorination of 2-aminopyridine to form 2-amino-3,5-dichloropyridine | Chlorinating agents under controlled conditions | Not specified |
| 2 | Diazotization and Sandmeyer reaction to yield 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one mixture | Sodium nitrite, hydrochloric acid | Not specified |
| 3 | Further chlorination with thionyl chloride to obtain pure 2,3,5-trichloropyridine | Thionyl chloride, heating | Not specified |
| 4 | Fluorination using a mixture of cesium fluoride and potassium fluoride in sulfolane and dimethyl sulfoxide solvents | Temperature: 145°C for 17 h, then 190°C for 19 h | Yield: ~90%, Purity: 96.8–99.8% |
This method emphasizes industrial applicability due to its simplicity, high yield, and product purity.
Amination to Introduce N,N-Diethylamino Group
While direct literature on the preparation of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is limited, analogous amination strategies involve:
- Nucleophilic substitution of halogenated pyridines with diethylamine under controlled temperature and solvent conditions.
- Use of hydrochloric acid or HCl gas to form the hydrochloride salt.
In related aminopyridine syntheses, amination is achieved by reacting the halogenated pyridine intermediate with diethylamine in an organic solvent such as ethanol or acetonitrile, often under reflux or elevated temperature. The hydrochloride salt is then precipitated by addition of HCl or by acidification.
Alternative Synthetic Routes and Related Compounds
Patent CN116730859A describes preparation methods for chlorinated aminobenzamides involving:
- Oxidation and chlorination steps with hydrogen peroxide and hydrochloric acid.
- Use of thionyl chloride for acyl chloride formation.
- Amination with organic amines.
Though this patent focuses on benzamide derivatives, the use of chlorination and amination under mild conditions is relevant for designing routes to halogenated aminopyridines.
Reaction Conditions and Optimization
From the patent and literature data, key reaction parameters for successful synthesis include:
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Chlorination temperature | 50–100°C | Use of thionyl chloride or other chlorinating agents |
| Fluorination temperature | 145°C (17 h), then 190°C (19 h) | Use of cesium fluoride and potassium fluoride mixture |
| Amination solvent | Ethanol, acetonitrile, or similar | Facilitates nucleophilic substitution |
| pH for salt formation | 2–5 | Controlled acidification to isolate hydrochloride salt |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents | Conditions | Outcome | Yield | Purity |
|---|---|---|---|---|---|---|---|
| 1 | Chlorination | 2-Aminopyridine | Chlorinating agents (e.g., thionyl chloride) | 50–100°C | 2-amino-3,5-dichloropyridine | Not specified | - |
| 2 | Diazotization & Sandmeyer | 2-amino-3,5-dichloropyridine | NaNO2, HCl | Room temp | 2,3,5-trichloropyridine | Not specified | - |
| 3 | Further chlorination | 2,3,5-trichloropyridine | Thionyl chloride | Heating | Pure 2,3,5-trichloropyridine | Not specified | - |
| 4 | Fluorination | 2,3,5-trichloropyridine | CsF + KF, sulfolane, DMSO | 145°C (17h), 190°C (19h) | 5-chloro-2,3-difluoropyridine | ~90% | 96.8–99.8% |
| 5 | Amination | 5-chloro-2,3-difluoropyridine | Diethylamine | Reflux in ethanol or similar | 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine | Not specified | - |
| 6 | Salt formation | Aminated product | HCl | Acidification, pH 2–5 | Hydrochloride salt | - | - |
Research Findings and Industrial Relevance
- The fluorination step using a mixture of cesium fluoride and potassium fluoride in polar aprotic solvents (sulfolane and DMSO) at elevated temperatures is critical for achieving high yield and purity of the fluorinated pyridine intermediate.
- The chlorination and diazotization steps are well-established and scalable, suitable for industrial production.
- Amination with diethylamine is a straightforward nucleophilic substitution, but optimization of solvent, temperature, and stoichiometry is necessary to maximize yield and minimize side reactions.
- Formation of the hydrochloride salt improves compound stability and facilitates isolation and purification.
Q & A
Q. What cross-disciplinary applications exist beyond traditional medicinal chemistry?
- Methodological Answer : Explore use in material science:
- Coordination chemistry : Ligand synthesis for transition-metal catalysts (e.g., Pd-mediated cross-couplings) .
- Polymer science : Incorporate into monomers for fluorinated polymers with enhanced thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
